molecular formula C8H15NO2 B13504578 rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole

rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole

Cat. No.: B13504578
M. Wt: 157.21 g/mol
InChI Key: CHHYVXFYKYNENK-JGVFFNPUSA-N
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Description

Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is a complex organic compound belonging to the class of furo[2,3-c]pyrroles This compound is characterized by its unique hexahydro structure and the presence of a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrole compounds.

Scientific Research Applications

Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The methoxymethyl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is unique due to its specific stereochemistry and the presence of the methoxymethyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3aR,6aR)-3a-(methoxymethyl)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole

InChI

InChI=1S/C8H15NO2/c1-10-6-8-2-3-11-7(8)4-9-5-8/h7,9H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

CHHYVXFYKYNENK-JGVFFNPUSA-N

Isomeric SMILES

COC[C@]12CCO[C@H]1CNC2

Canonical SMILES

COCC12CCOC1CNC2

Origin of Product

United States

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